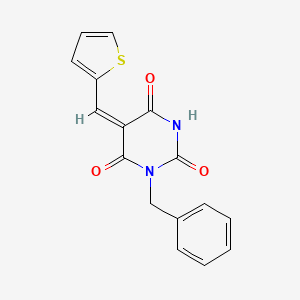![molecular formula C13H16N2O3 B5090252 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione](/img/structure/B5090252.png)
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound, also known as MPA, has been studied extensively for its ability to modulate certain biological pathways and has shown promise in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione is not fully understood, but it is believed to modulate certain biological pathways such as the mTOR pathway. This pathway plays a key role in regulating cell growth and metabolism and is often dysregulated in cancer and other diseases. 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to inhibit the activity of mTOR and other proteins involved in this pathway, leading to the suppression of cell growth and proliferation.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, regulate glucose metabolism, and protect against neurodegeneration. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to modulate the immune system and has potential as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione in lab experiments is its ability to selectively inhibit certain biological pathways, making it a useful tool for studying these pathways. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione. One area of interest is the development of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione derivatives with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione and its potential use in the treatment of various diseases. Finally, the immunomodulatory effects of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione warrant further investigation and may have potential applications in the treatment of autoimmune diseases.
Métodos De Síntesis
The synthesis of 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione involves the reaction of 4-methoxybenzylamine with 1-methyl-2,5-pyrrolidinedione. The reaction takes place in the presence of a suitable catalyst and solvent, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. The compound has been shown to have anti-tumor properties and has been studied in preclinical models of cancer. 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has also been investigated for its ability to regulate glucose metabolism and has shown potential as a therapeutic agent for diabetes. Additionally, 3-[(4-methoxybenzyl)amino]-1-methyl-2,5-pyrrolidinedione has been studied for its neuroprotective effects and has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-methylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-12(16)7-11(13(15)17)14-8-9-3-5-10(18-2)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSWJRKORRQJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxybenzyl)amino]-1-methylpyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)
![9-methoxy-4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5090205.png)

![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)
![[1-(2,4-dimethoxybenzyl)-2-piperidinyl]methanol](/img/structure/B5090253.png)